molecular formula C22H21ClN2O8 B608961 Meclocycline CAS No. 2013-58-3

Meclocycline

货号: B608961
CAS 编号: 2013-58-3
分子量: 476.9 g/mol
InChI 键: RNIADBXQDMCFEN-IWVLMIASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型

甲氯环素会发生各种化学反应,包括氧化、还原和取代反应 。这些反应对于修饰化合物的结构和增强其药理活性至关重要。

常用试剂和条件

主要生成物

这些反应生成的主要产物包括具有改变的官能团的甲氯环素的各种衍生物,这些衍生物可能表现出不同的药理活性 .

科学研究应用

Topical Treatment for Acne

Meclocycline sulfosalicylate, a formulation of this compound, has shown promising results in treating acne vulgaris. In a clinical study involving 351 patients, 82% experienced clinical improvement with a regimen that included twice-daily applications . The median reduction in inflammatory lesions was noted to be 57.1% after an 11-week treatment period.

Management of Oral Mucositis

Currently under investigation, this compound is being evaluated for its efficacy in treating oral mucositis—a painful condition often resulting from cancer treatments. A clinical trial (NCT00385515) is assessing the effectiveness of this compound in this context .

Vaginal Microbiome Studies

Research has explored the impact of this compound on the vaginal microbiome. In studies comparing its effects with other antibiotics like kanamycin, this compound demonstrated significant alterations in bacterial populations associated with bacterial vaginosis . This aspect highlights its potential role in restoring microbial balance.

Case Studies and Research Findings

Study Objective Findings
Clinical Study on Acne TreatmentEvaluate efficacy of this compound sulfosalicylate82% improvement; median reduction in lesions: 57.1% after 11 weeks
Oral Mucositis TrialAssess effectiveness of this compoundOngoing investigation; expected to provide insights into treatment efficacy
Vaginal Microbiome ImpactAnalyze effects on bacterial populationsSignificant changes in G. vaginalis levels; potential for restoring healthy microbiota

生物活性

Meclocycline, a member of the tetracycline class of antibiotics, is primarily known for its broad-spectrum antimicrobial properties. However, recent research has uncovered diverse biological activities beyond its traditional use as an antibiotic. This article will explore the biological activity of this compound, focusing on its effects in various medical contexts, including cancer treatment and immune modulation.

Overview of this compound

This compound was developed in the 1960s as a topical antibiotic and has been utilized in treating various bacterial infections. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. Although primarily used topically due to significant toxicity when administered systemically, this compound's derivatives, such as dethis compound, have been explored for broader therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in oncology. Notably, dethis compound has shown promise in reducing the growth of brain tumor-initiating cells (BTICs). The following table summarizes key findings from a study examining the effects of dethis compound on BTICs:

Parameter Dethis compound Treatment Control
TNF-α Production (pg/mL)IncreasedBaseline
Chemotaxis of Monocytes (cells/μL)EnhancedBaseline
BTIC Growth Reduction (%)SignificantNone

In this study, dethis compound was found to activate monocytes and enhance their ability to produce tumor necrosis factor-alpha (TNF-α), which plays a critical role in anti-tumor immunity. The conditioned medium from treated monocytes demonstrated an ability to attenuate BTIC growth, indicating a dual mechanism of action: direct inhibition of tumor cell proliferation and indirect stimulation of immune cells .

Immune Modulation

This compound has also been investigated for its immunomodulatory effects. In a randomized clinical trial involving patients with mild-to-moderate COVID-19, dethis compound treatment led to an increase in CD4+ T cell counts and a reduction in IL-6 levels, suggesting enhanced immune response . The following table presents the trial outcomes:

Treatment Group CD4+ T Cell Change (cells/μL) IL-6 Correlation (R)
Dethis compound 150 mg95.0-0.807
Control47.8N/A

These findings indicate that this compound may play a role in modulating immune responses during viral infections, potentially aiding recovery processes.

Clinical Applications and Case Studies

This compound's clinical applications extend beyond its antimicrobial properties. A notable case involved patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), where dethis compound was effective in managing symptoms but raised concerns about nephrotoxicity . The following case summaries illustrate diverse outcomes:

Patient Condition Dethis compound Dosage Outcome
94-year-old maleSIADH300 mg TIDControlled symptoms but developed renal failure
76-year-old maleSIADHSingle doseSevere gastric intolerance; treatment stopped
64-year-old maleSIADH following injury600 mg QIDRapid correction of biochemical abnormalities

These cases highlight both the efficacy and potential risks associated with this compound treatment, emphasizing the need for careful monitoring during therapy.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which Meclocycline inhibits bacterial protein synthesis, and how can this be experimentally validated?

this compound binds to the 30S ribosomal subunit, blocking aminoacyl-tRNA attachment and inhibiting peptide chain elongation. To validate this:

  • Perform ribosomal binding assays using purified bacterial 30S subunits and fluorescence-labeled this compound to quantify affinity .
  • Use cell-free translation systems to measure inhibition of protein synthesis via radiolabeled amino acid incorporation .
  • Conduct cryo-EM or X-ray crystallography to visualize this compound-ribosome interactions .

Q. What methodologies are recommended for assessing this compound’s pharmacokinetics in topical applications?

Key parameters include skin penetration, bioavailability, and retention. Methods include:

  • Franz diffusion cells to measure transdermal flux ex vivo .
  • LC-MS/MS to quantify this compound and metabolites in plasma/tissue .
  • Microdialysis for real-time monitoring of interstitial fluid concentrations in vivo .

Q. How can researchers standardize in vitro susceptibility testing for this compound against bacterial pathogens?

  • Follow CLSI guidelines (Clinical and Laboratory Standards Institute) for minimum inhibitory concentration (MIC) determination using broth microdilution .
  • Include control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .
  • Account for pH and cation concentration, as tetracyclines are sensitive to divalent ions like Mg²⁺ .

Advanced Research Questions

Q. What experimental approaches address discrepancies between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise due to poor systemic absorption or tissue-specific metabolism. Strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with bacterial kill curves .
  • Use 3D skin infection models (e.g., organoids) to mimic topical application and host-microbe interactions .
  • Evaluate biofilm penetration via confocal microscopy with fluorescent this compound derivatives .

Q. How can researchers investigate this compound’s potential role in modulating metalloprotease activity, as suggested in oncology studies?

this compound’s tetracycline class has known metalloprotease inhibitory effects. Methodologies:

  • Perform zymography or fluorogenic substrate assays to assess MMP-9/MMP-2 inhibition in cancer cell lines .
  • Use RNA-seq to identify downstream pathways (e.g., apoptosis, angiogenesis) in this compound-treated PC3 prostate cancer cells .
  • Validate selectivity via CRISPR knockout of MMP genes .

Q. What strategies mitigate bacterial resistance to this compound in experimental settings?

Tetracycline resistance often involves efflux pumps (tet genes) or ribosomal protection proteins. Approaches:

  • Screen clinical isolates for tet(A), tet(B), or tet(M) genes via PCR or whole-genome sequencing .
  • Test efflux pump inhibitors (e.g., PAβN) in combination with this compound to restore susceptibility .
  • Develop structure-activity relationship (SAR) models to design analogs evading resistance mechanisms .

Q. How can researchers optimize this compound’s formulation for enhanced stability and delivery?

  • Use nanocarriers (e.g., liposomes) to improve solubility and reduce photodegradation .
  • Conduct accelerated stability testing under varying pH, temperature, and light conditions .
  • Employ HPLC-UV to monitor degradation products and quantify active ingredient retention .

Q. Methodological Notes

  • Data Validation : Cross-reference findings with structural analogs (e.g., doxycycline) to confirm mechanistic specificity .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for dermal toxicity assessments .
  • Reproducibility : Deposit raw data (e.g., MIC values, PK curves) in public repositories like Zenodo or Figshare .

属性

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIADBXQDMCFEN-IWVLMIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048567
Record name Meclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2013-58-3
Record name Meclocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclocycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。